molecular formula C30H28FN3O3 B11068975 1-(4-Fluorobenzyl)-3'-isobutyl-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

1-(4-Fluorobenzyl)-3'-isobutyl-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11068975
M. Wt: 497.6 g/mol
InChI Key: JEXSZTVPKBXZFV-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an indole and a pyrrole ring, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Spiro Ring Formation: The spiro connection is achieved through a cyclization reaction, often using a Lewis acid catalyst to facilitate the formation of the spiro center.

    Functional Group Introduction: The fluorobenzyl, isobutyl, and phenyl groups are introduced through various substitution reactions, often using reagents like alkyl halides and Grignard reagents.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle the increased volume of reactants.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride, boron trifluoride.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Fluorobenzyl)-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, making it valuable in the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

    Spiro[indole-pyrrole] Derivatives: Compounds with similar spiro connections between indole and pyrrole rings.

    Fluorobenzyl-Substituted Compounds: Molecules featuring a fluorobenzyl group, which imparts unique electronic properties.

    Isobutyl-Substituted Compounds: Compounds with isobutyl groups, affecting their steric and hydrophobic characteristics.

Uniqueness: 1-(4-Fluorobenzyl)-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione stands out due to its specific combination of functional groups and spiro structure, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H28FN3O3

Molecular Weight

497.6 g/mol

IUPAC Name

1'-[(4-fluorophenyl)methyl]-1-(2-methylpropyl)-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C30H28FN3O3/c1-18(2)16-23-25-26(28(36)34(27(25)35)21-8-4-3-5-9-21)30(32-23)22-10-6-7-11-24(22)33(29(30)37)17-19-12-14-20(31)15-13-19/h3-15,18,23,25-26,32H,16-17H2,1-2H3

InChI Key

JEXSZTVPKBXZFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)F

Origin of Product

United States

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